molecular formula C8H5F3O3 B1597913 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde CAS No. 497959-31-6

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B1597913
CAS No.: 497959-31-6
M. Wt: 206.12 g/mol
InChI Key: QKIITUNJEPEAIC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a trifluoromethoxy group at the third position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group onto a benzaldehyde derivative. One common method is the reaction of 2-hydroxybenzaldehyde with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in various chemical reactions. The trifluoromethoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the trifluoromethoxy group, which influences its chemical reactivity and biological activity. The trifluoromethoxy group provides distinct electronic and steric effects compared to other substituents, making this compound valuable in various research applications .

Properties

IUPAC Name

2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIITUNJEPEAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381356
Record name 2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497959-31-6
Record name 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497959-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

1-methoxymethoxy-2-trifluoromethoxybenzene (12.21 g) was dissolved in tetrahydrofuran (120 mL), and a 1.59M n-butyllithium-n-cyclohexane solution (40 mL) was added to the solution at −60° C. over 15 minutes under an argon gas flow, and then the mixture was stirred for 1 hour. N,N-dimethylformamide (6.30 mL) was added to the solution, and then the mixture was stirred at room temperature for 30 minutes. 2N hydrochloric acid (100 mL) was added to the solution, and then the mixture was stirred at 60° C. for 15 hours. The organic solvent was distilled off under reduced pressure, and then the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (10.38 g) as a colorless crystal.
Quantity
12.21 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
n-butyllithium n-cyclohexane
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-trifluoromethoxyphenol (5.13 g, 28.8 mmol) in anhydrous acetonitrile (150 mL) in oven-dried glassware was treated with triethylamine (15.0 mL, 108 mmol) and MgCl2 (4.11 g, 43.2 mmol) which had been dried under vacuum with heating. Paraformaldehyde (5.18 g, 172 mmol), which had been dried under vacuum with P2O5, was then added and the solution was heated to reflux. After 5 days, the reaction was quenched with 1 N HCl (200 mL). The mixture was extracted using Et2O (2×100 mL). The combined organics were washed with brine (2×150 mL), dried (Na2SO4) and concentrated to a yellow solid. Purification by column chromatography (silica gel, 98:2 to 95:5 hexanes/EtOAc) gave the title compound (2.45 g, 41%) as a yellow powder: 1H NMR (300 MHz, DMSO-d6) δ 10.24 (s, 1H), 7.75-7.65 (m, 2H), 7.08 (t, J=7.9 Hz, 1H).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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